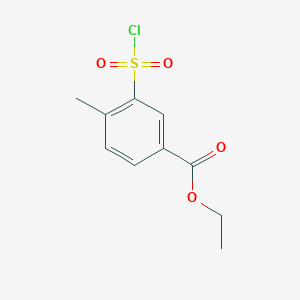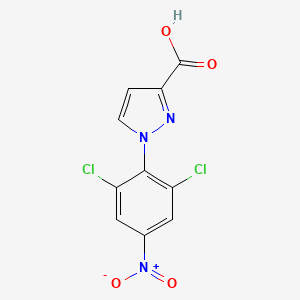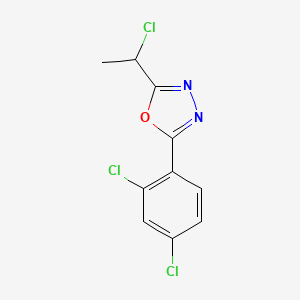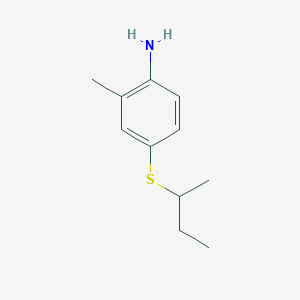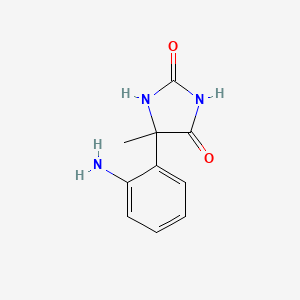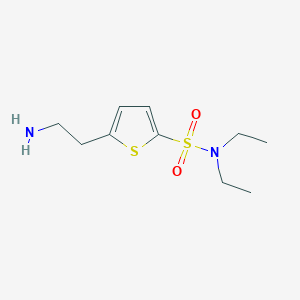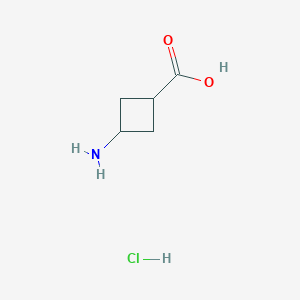![molecular formula C12H18BrN3O B1517974 2-[4-(2-Amino-4-bromophenyl)-1-piperazinyl]-1-ethanol CAS No. 1155621-81-0](/img/structure/B1517974.png)
2-[4-(2-Amino-4-bromophenyl)-1-piperazinyl]-1-ethanol
Overview
Description
“2-[4-(2-Amino-4-bromophenyl)-1-piperazinyl]-1-ethanol” is a complex organic compound. It contains a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The compound also contains a bromophenyl group, which is a phenyl ring substituted with a bromine atom .
Chemical Reactions Analysis
The chemical reactions involving such compounds can be quite diverse, depending on the reaction conditions and the other reactants involved . For instance, Suzuki–Miyaura cross-coupling reactions of heteroaryl polyhalides with aryl boronates are commonly used for heteroarene elaboration with C–C bond formation .
Scientific Research Applications
Synthesis and Chemical Properties
- Research has explored the synthesis of related compounds, such as 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol, demonstrating the chemical versatility and potential for creating derivatives with varied biological activities. The optimization of reaction conditions for such syntheses emphasizes the importance of this compound class in medicinal chemistry and organic synthesis Wang Jin-peng, 2013.
Kinetics and Mechanisms
- Studies on the kinetics and mechanisms of reactions involving similar piperazine compounds offer insights into their reactivity. For instance, the aminolysis of thionocarbonates with alicyclic amines, including piperazine derivatives, has been investigated to understand their kinetic behavior, providing a foundation for further chemical modifications and applications E. Castro, L. Leandro, N. Quesieh, J. Santos, 2001.
Pharmacological Potential
- Modifications of related piperazine structures, such as the synthesis of compounds for potential adrenergic agents, highlight the ongoing research into the pharmacological applications of these molecules. The enantioselective resolution of related compounds underscores their significance in developing new drugs with targeted activities S. Conde, M. Fierros, M. I. Rodríguez-Franco, C. Puig, 1998.
Antitumor Activity
- Piperazine-based tertiary amino alcohols have been synthesized and evaluated for their antitumor activity, illustrating the therapeutic potential of this chemical framework. Such studies are pivotal for the development of new anticancer drugs N. Hakobyan, Z. A. Hovasyan, L. Nersesyan, 2020.
Mechanism of Action
properties
IUPAC Name |
2-[4-(2-amino-4-bromophenyl)piperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN3O/c13-10-1-2-12(11(14)9-10)16-5-3-15(4-6-16)7-8-17/h1-2,9,17H,3-8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMBEHSPDDIRCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=C(C=C(C=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-Amino-4-bromophenyl)-1-piperazinyl]-1-ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(morpholin-4-yl)ethyl]thian-4-amine](/img/structure/B1517892.png)
![6-Ethyl-3-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B1517894.png)

![2-(4-amino-1H-pyrazol-1-yl)-N-[4-(methylsulfanyl)phenyl]acetamide](/img/structure/B1517896.png)
